6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride
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Overview
Description
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the thienopyridine class, which is known for its diverse biological activities and synthetic versatility.
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of anti-thrombotic drugs .
Biochemical Pathways
Given its potential use as an intermediate in the synthesis of anti-thrombotic drugs, it may be involved in pathways related to blood clotting and platelet aggregation .
Result of Action
Given its potential use as an intermediate in the synthesis of anti-thrombotic drugs, it may contribute to the prevention of blood clots .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by alkylation with agents such as 1-(cyclopent-1-en-1-yl)pyrrolidine . The reaction conditions often involve the use of solvents like dioxane and water, with heating at reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium iodide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thienopyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: Known for its use as an intermediate in the synthesis of clopidogrel, an antiplatelet drug.
Thieno[3,2-c]pyridine-5(4H)-acetic acid derivatives: These compounds exhibit various biological activities and are used in medicinal chemistry.
Uniqueness
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride stands out due to its sulfonyl fluoride group, which imparts unique reactivity and potential for diverse applications. This functional group can participate in specific chemical reactions that are not possible with other thienopyridine derivatives .
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S2/c8-13(10,11)9-3-1-7-6(5-9)2-4-12-7/h2,4H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBALFCNMSUHHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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